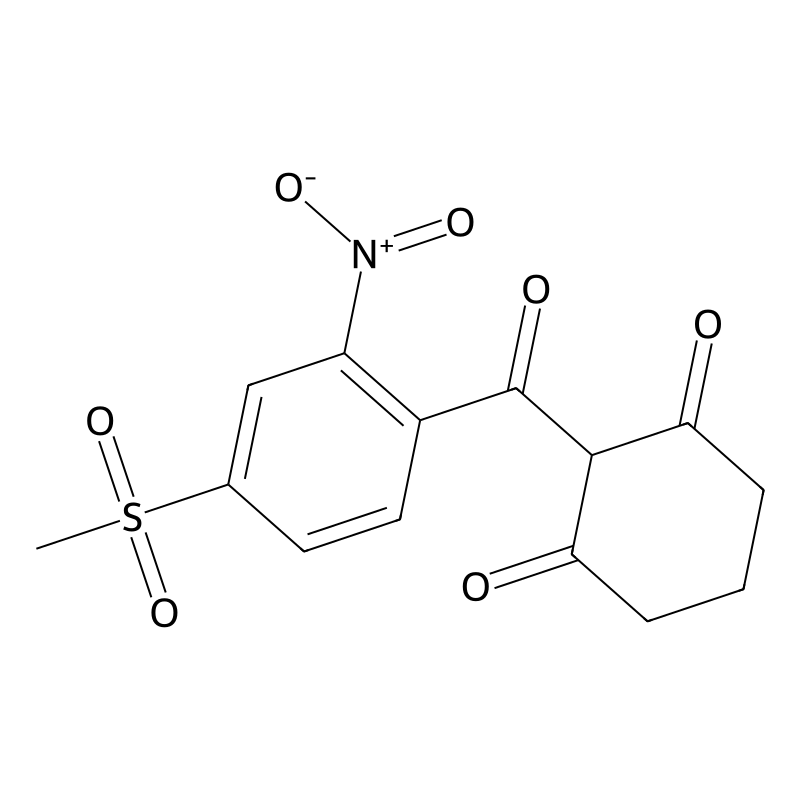

Mesotrione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in g/L at 20 °C): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5

Synonyms

Canonical SMILES

Metabolic Resistance & Detoxification Pathways

Resistant weeds like Palmer amaranth survive mesotrione application primarily through rapid metabolic detoxification, a non-target-site resistance (NTSR) mechanism. This process often mirrors the natural tolerance found in crops like corn [1].

The detoxification occurs in sequential phases, which are summarized in the workflow below. This pathway is based on the metabolic route identified in multiple-resistant Palmer amaranth [2].

This compound Detoxification Workflow

- Phase I - Transformation: The initial step involves the oxidation of the parent this compound molecule. Cytochrome P450 monooxygenases (P450s) catalyze the hydroxylation of the dione ring, producing metabolites like 4-hydroxy-mesotrione (4-OH-mesotrione) and 5-hydroxy-mesotrione (5-OH-mesotrione) [2] [3]. Resistant Palmer amaranth populations (SYNR1, SYNR2) metabolize this compound about two-fold faster than sensitive populations and rapidly form these compounds [2].

- Phase II - Conjugation: The hydroxylated metabolites are then conjugated to polar molecules such as glucose (via glycosyltransferases) or glutathione (via glutathione S-transferases, GSTs), forming non-phytotoxic, water-soluble compounds [2] [4].

- Phase III - Compartmentation: The final step involves transporting the conjugated metabolites into inert compartments within the cell, such as the vacuole, or integrating them into the cell wall, effectively sequestering them away from the herbicide's target site [2].

Experimental Protocols for Mechanism Study

To investigate this compound's action and resistance, researchers use a combination of physiological, biochemical, and molecular techniques.

Dose-Response and Resistance Characterization

This protocol determines the resistance level of a weed population in a greenhouse setting [5] [1].

- Plant Material: Use seeds from suspected resistant (e.g., NEB, SYNR) and known sensitive (e.g., SEN, ACR, WCS) weed populations [5] [3].

- Growth Conditions: Sow seeds in pots and maintain in a greenhouse with controlled light (e.g., 16h photoperiod) and temperature (e.g., 24°C day/18°C night) [5].

- Herbicide Application: Apply this compound (e.g., Callisto 480 SC) at a range of doses (e.g., from 0.8 to 840 g ai ha⁻¹) at either pre-emergence or post-emergence (e.g., when plants are 7 cm tall) using a track sprayer [5].

- Data Collection: Over 14-21 days, evaluate:

Metabolism Studies using Tracer Techniques

This method tracks the absorption, translocation, and degradation of the herbicide within the plant over time [3] [1].

- Radioactive Tracer: Use radiolabeled [¹⁴C]-mesotrione [2].

- Plant Treatment: Apply [¹⁴C]-mesotrione to a single leaf of plants at a specific growth stage.

- Harvest and Extraction: Harvest treated leaves at multiple time points (e.g., 0, 6, 12, 24, 48, 72 Hours After Treatment - HAT). Homogenize the leaf tissue in a suitable solvent (e.g., methanol) [2].

- Metabolite Separation and Analysis:

- Thin-Layer Chromatography (TLC): The extract is concentrated and spotted on TLC plates alongside non-radiolabeled metabolite standards (e.g., 4-OH-mesotrione). The plates are developed, and radioactive areas corresponding to parent this compound and its metabolites are quantified using a radiodetector [2].

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides precise identification and characterization of metabolites based on their mass. This technique can identify Phase I and Phase II conjugates (e.g., O-glucoside of 4-OH-mesotrione) [2] [4].

- Data Analysis: Calculate the time for 50% of absorbed this compound to degrade (DT₅₀). Resistant populations exhibit a significantly shorter DT₅₀ [3].

Molecular Analyses of Target-Site and Non-Target-Site Mechanisms

- HPPD Gene Sequencing: Extract genomic DNA. Amplify the entire HPPD gene coding sequence via PCR using specific primers. Sequence the amplified products and align them with sequences from sensitive biotypes to identify potential resistance-conferring mutations [5] [1].

- HPPD Gene Expression (qPCR): Extract total RNA from leaf tissue. Synthesize cDNA. Perform quantitative real-time PCR (qPCR) using HPPD-specific primers and a housekeeping gene for normalization. Compare the relative HPPD transcript levels between resistant and sensitive populations [1].

- P450 Inhibition Assay: To confirm the role of P450s in metabolic resistance, apply this compound in combination with P450 inhibitors (e.g., malathion, tetcyclacis). A reduction in this compound metabolism or a increase in its herbicidal activity in the presence of the inhibitor provides strong evidence for P450-mediated detoxification [3].

Quantitative Data on Enzyme Inhibition & Resistance

The table below compiles key quantitative data related to HPPD enzyme inhibition and observed resistance levels in weeds.

| Parameter | Value / Observation | Context / Source |

|---|---|---|

| Kᵢ for this compound (A. thaliana HPPD) | ~10–100 pM (picomolar) | In vitro enzyme assay; indicates extremely high binding affinity [6] [7]. |

| Kᵢ for this compound (A. sativa HPPD) | 11 nM (nanomolar) | In vitro enzyme assay; cool climate grass HPPD is much less sensitive [6]. |

| Field Application Rate | 105 g ai ha⁻¹ | Standard field-use rate for testing [2] [5]. |

| Resistance Level (Post-emergence) | Up to 45-fold increase | Observed in a Nebraska waterhemp (A. tuberculatus) population (NEB) compared to sensitive (SEN) [5]. |

| Metabolism Rate (Resistant vs. Sensitive) | 2-fold faster DT₅₀ | Resistant Palmer amaranth populations (SYNR) metabolized this compound twice as fast as sensitive (PPI) [2]. |

References

- 1. inhibitor Resistance in Palmer Amaranth (Amaranthus ... [frontiersin.org]

- 2. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase ... [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Detoxification Mechanisms Confer Resistance to ... [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive analyses of degradative enzymes ... [sciencedirect.com]

- 5. Mechanism of resistance to this compound in an Amaranthus ... [journals.plos.org]

- 6. Characterization of 4-hydroxyphenylpyruvate ... [sciencedirect.com]

- 7. This compound [en.wikipedia.org]

mesotrione leptospermone natural product inspiration

From Natural Product to Synthetic Herbicide

The table below summarizes the journey from the natural inspiration to the synthetic herbicide.

| Aspect | Leptospermone (Natural Inspiration) | Mesotrione (Synthetic Herbicide) |

|---|---|---|

| Source | Produced by Callistemon citrinus (Lemon Bottlebrush) and Leptospermum scoparium (Manuka) [1] | Fully synthetic compound [2] |

| Discovery | 1977: Identified as the cause of herbicidal activity under C. citrinus bushes [1] [2] | 2001: First marketed by Syngenta (brand name Callisto) [2] |

| Key Observation | Few plants grew under C. citrinus bushes, suggesting allelopathy [1] | N/A |

| Primary HPPD Inhibition (I50) | Not fully quantified in early studies; post-emergence bleaching observed [3] [4] | Extremely potent; Ki ~10 pM (competitive, tight-binding) [3] [2] |

| Commercial Utility | Low; application rate required for herbicidal effect was impractically high [1] | High; selective pre- and post-emergence control in maize at 75-150 g/ha [2] [5] |

Mechanism of Action: HPPD Inhibition

Both leptospermone and this compound share the same molecular target and mechanism, leading to the same final effect: plant bleaching and death.

The bleaching mechanism of HPPD-inhibiting herbicides. Inhibition of HPPD blocks carotenoid production, leading to chlorophyll degradation [3] [2] [6].

Research and Development Workflow

The diagram below outlines the key stages in the discovery and mechanistic elucidation of these HPPD inhibitors.

The key R&D stages from initial observation to the detailed study of the herbicide's action in plants [1] [4] [2].

Key Experimental Protocols

For researchers, understanding the specific methodologies used to study these compounds is crucial.

HPPD Enzyme Inhibition Assay

This biochemical assay is used to determine the potency of triketone inhibitors.

- Enzyme Source: Use recombinant HPPD (e.g., from Arabidopsis thaliana) [3].

- Reaction Setup: Incubate HPPD with its substrate, p-hydroxyphenylpyruvate (4-HPP), and the inhibitor (leptospermone/mesotrione) in a suitable buffer [3].

- Detection: Measure the conversion of 4-HPP to homogentisate (HGA). This can be done by monitoring the increase in absorbance at 318 nm or via HPLC [3].

- Kinetics: Treat triketones as tight-binding inhibitors. Pre-incubate the enzyme with the inhibitor before adding the substrate to determine apparent I50 values, which are time-dependent [3].

In Planta Translocation and Metabolism Study

This protocol investigates the herbicide's movement and breakdown within a plant.

- Plant Material: Use radiolabeled [14C]-leptospermone or [14C]-mesotrione on target weed species (e.g., Amaranthus palmeri) [4] [6].

- Application: Apply the radiolabeled compound to a specific leaf (foliar) or to the nutrient solution (root uptake) [4].

- Tracking: Use autoradiography or plant dissection followed by liquid scintillation counting to track the movement of the herbicide [4].

- Metabolite Identification: Extract plant tissues and analyze them using LC-MS/MS to identify metabolites like 4-OH-mesotrione and 5-OH-mesotrione [6].

Conclusion and Future Perspectives

The leptospermone-to-mesotrione story is a powerful demonstration of biomimicry in agrochemical discovery. Key takeaways include:

- Natural products serve as valuable blueprints for novel chemistries with new modes of action [1] [7].

- HPPD inhibition is an effective target for bleaching herbicides with favorable toxicological profiles [3] [2].

- Understanding uptake, translocation, and metabolism is critical for designing effective herbicides and managing resistance [4] [6].

A major contemporary challenge is the evolution of metabolic resistance in weeds, where species like Palmer amaranth rapidly detoxify this compound via cytochrome P450s [6]. Future research will focus on overcoming resistance, potentially by designing new HPPD inhibitors based on other natural product scaffolds or by using safeners to protect crops.

References

- 1. Leptospermone [en.wikipedia.org]

- 2. This compound [en.wikipedia.org]

- 3. The inhibitory activity of natural products on plant p- ... [sciencedirect.com]

- 4. In planta mechanism of action of leptospermone [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (Ref: ZA 1296) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 6. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase ... [pmc.ncbi.nlm.nih.gov]

- 7. Plant-Derived Natural Products: A Source for Drug ... [mdpi.com]

mesotrione uptake and translocation in plants

Core Concepts of Uptake and Translocation

Mesotrione is absorbed by plants through their leaves and roots and then moves throughout the plant. The extent and pathway of this movement are key determinants of its effectiveness and of a plant's natural tolerance or evolved resistance.

The following diagram illustrates the primary pathways of this compound within a plant, from initial uptake to its final degradation or sequestration.

Overview of this compound's fate in plants, from entry to effect or detoxification.

Quantitative Data on Uptake and Translocation

The following table summarizes key quantitative findings on this compound absorption and translocation from recent studies.

| Plant Species / Type | Absorption (% of applied dose) | Translocation Pattern | Key Findings & Relevance |

|---|---|---|---|

| Grain Sorghum Hybrids (Tolerant & Susceptible) [1] | ~7% (1 DAT); 12% in tolerant hybrid (7 DAT) | <30% of absorbed herbicide moved out of treated leaf by 7 DAT | Rapid metabolism, not uptake/translocation, explains differential tolerance. |

| Fine Fescues (Chewings, Hard, Strong Creeping Red) [2] | Foliar uptake highest in Chewings, lowest in Hard fescue | Limited association between translocation and species-level tolerance | Root uptake differed among lines within a species, linking higher root uptake to susceptibility. |

| Palmer Amaranth (at Varying Temperatures) [3] | - | More translocation to meristems at Low (25/15°C) and Optimum (32.5/22.5°C) temps | Increased efficacy at lower temperatures correlated with greater translocation to active sites. |

| Green Foxtail (Tolerant Biotype) [4] | - | - | Tolerance linked to P450-mediated metabolism; not due to altered uptake/translocation. |

Detailed Experimental Protocols

For researchers looking to replicate these studies, here are the core methodologies for investigating this compound uptake, translocation, and metabolism using radioisotope tracing, a standard technique in this field [5].

- Plant Material & Growth Conditions: Seeds are germinated and grown in a controlled environment chamber (e.g., 25/20°C day/night, 60% relative humidity, 15/9 h photoperiod) until they reach the 3-4 leaf stage [3] [4].

- Herbicide Application:

- A solution of ¹⁴C-mesotrione (radiolabeled) is prepared.

- For foliar uptake, a specific dose (e.g., 1 kBq) is applied as a single droplet to the center of the second fully expanded leaf using a microsyringe. Surfactants like Agridex may be added [3] [2].

- For root uptake, plants are transferred to a hydroponic nutrient solution containing ¹⁴C-mesotrione [2].

- Harvest and Sectioning: After a set period (e.g., 1, 3, 5, 7 days after treatment), the treated leaf is thoroughly rinsed to remove unabsorbed herbicide. The plant is then divided into sections: the treated leaf, the leaf above the treated leaf, the leaf below the treated leaf, and the rest of the shoot and root system [2].

- Quantification of Absorption and Translocation:

- The rinse liquid is analyzed via liquid scintillation spectrometry (LSS) to determine the amount of unabsorbed herbicide.

- Plant sections are combusted in a biological oxidizer, and the released ¹⁴CO₂ is trapped and quantified by LSS to determine the amount of herbicide absorbed and translocated to each part [2].

- Metabolism Studies (TLC Analysis): Absorbed leaf tissue is homogenized and extracted with solvents. The extracts are concentrated and spotted on Thin-Layer Chromatography (TLC) plates. The plates are developed, and the radioactive zones corresponding to this compound and its metabolites are identified and quantified using a radio-TLC scanner [3] [1].

Factors Influencing Uptake and Translocation

The process of this compound movement in plants is not static and can be significantly influenced by several factors.

- Temperature: Growth temperature profoundly affects this compound efficacy and translocation. Palmer amaranth plants grown at lower temperatures (25/15°C) showed greater translocation of this compound to meristematic regions and were more sensitive, whereas plants at high temperatures (40/30°C) metabolized the herbicide faster, reducing its efficacy [3].

- Adjuvants: The addition of adjuvants to the spray solution can dramatically increase foliar absorption. One study demonstrated that oil and adjuvant addition increased ¹⁴C-mesotrione absorption from 5-6% to 25-46% [5].

- Plant Species and Genotype: Significant variation exists between and within species. Different fine fescue species and even different lines within the same species showed distinct patterns of foliar and root uptake, which were directly correlated with their levels of tolerance [2].

- Uptake Route (Foliar vs. Root): The pathway of entry can lead to different translocation patterns. Research on fine fescues indicated that root-absorbed this compound was translocated to shoots more readily in Chewings and strong creeping red fescues compared to hard fescue [2].

Mechanisms of Tolerance and Resistance

A plant's survival after this compound application is often linked to its ability to detoxify the herbicide before it reaches and inhibits the HPPD enzyme.

- Enhanced Metabolic Detoxification: This is the most common non-target site resistance mechanism.

- Cytochrome P450 Monooxygenases (P450s): Multiple studies on resistant weeds like waterhemp and Palmer amaranth have confirmed that P450s catalyze the ring hydroxylation of this compound, a key detoxification step. The application of P450 inhibitors (e.g., malathion) can reverse this resistance [6] [7] [3].

- Acetyltransferases: Recent research in rice identified a novel acetyltransferase (OsACE1) that facilitates the detoxification and catabolism of this compound, leading to reduced accumulation of the parent herbicide in the plant [8].

- Target-Site Mechanisms: Although less common in the context of this compound, some resistance can occur at the target site. However, studies in waterhemp and green foxtail have shown that resistance is often not associated with mutations, gene duplication, or overexpression of the HPPD gene itself [6] [7] [4].

References

- 1. Absorption, Translocation, and Metabolism of this compound ... [cambridge.org]

- 2. Evaluation of this compound tolerance levels and [14C ... [cambridge.org]

- 3. Physiological and Molecular Mechanisms of Differential ... [journals.plos.org]

- 4. Enhancing the Tolerance of a Green Foxtail Biotype to ... [mdpi.com]

- 5. Radiometric approaches with carbon-14-labeled ... [sciencedirect.com]

- 6. Distinct Detoxification Mechanisms Confer Resistance to ... [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of resistance to this compound in an Amaranthus ... [pmc.ncbi.nlm.nih.gov]

- 8. Detoxification and catabolism of this compound and fomesafen ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Experimental Analysis

The following diagram illustrates the HPPD inhibition pathway and the subsequent effects leading to plant death.

HPPD is a key enzyme in the catabolism of tyrosine and the synthesis of homogentisic acid, a vital precursor for plastoquinone and tocopherols [1] [2]. The role of plastoquinone is dual: it is essential for photosynthetic electron transport and acts as a cofactor for phytoene desaturase, an enzyme critical for carotenoid production [1]. Carotenoids act as photoprotective molecules in plant tissues. By inhibiting HPPD, this compound disrupts this chain of events, leading to the depletion of carotenoids. Without carotenoids, chlorophyll is destroyed by photo-oxidation, causing the characteristic bleaching of new leaves and eventual plant death [1] [2].

Methodologies for Investigating Mechanism and Resistance

Research on this compound's action and resistance mechanisms employs a range of techniques. The following table outlines key experimental approaches cited in the literature.

| Experimental Goal | Methodology | Key Insights from Application |

|---|---|---|

| Metabolite Profiling & Biodegradation Pathway | LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) [3]. | NMR techniques unambiguously identified six metabolites in the bacterial degradation of this compound, revealing a pathway not fully characterized by LC-MS alone [3]. |

| Characterizing Non-Target-Site Resistance (NTSR) | Radio-tracer Studies using [¹⁴C]-mesotrione. Herbicide absorption and translocation are tracked in resistant vs. susceptible plants [1]. | Studies on Palmer amaranth showed that differential absorption and translocation did not confer resistance. Instead, >90% of this compound was detoxified within 24 hours in resistant plants, pointing to enhanced metabolic detoxification [1]. |

| Characterizing Target-Site Resistance (TSR) | Gene Expression Analysis (e.g., qRT-PCR) and Protein Expression Analysis (e.g., Western Blot) [1]. | Resistant Palmer amaranth populations showed a 4- to 12-fold increase in HPPD gene expression and correspondingly higher HPPD protein levels, confirming a TSR mechanism [1]. |

| Analyzing Differential Crop Sensitivity | Physiological & Biochemical Assays: Chlorophyll fluorescence measurements (Fv/Fm, ΦPSII, ETR), and assays for antioxidant enzyme activity (SOD, POD, CAT) [2]. | Tolerant sweet corn lines maintained higher photosynthetic efficiency and antioxidant enzyme activity after this compound treatment, mitigating herbicide toxicity [2]. |

| Computational Molecular Analysis | Density Functional Theory (DFT) Calculations (e.g., B3LYP method) and DLPNO-CCSD(T) methods for electronic structure analysis [4]. | These methods calculate molecular properties (HOMO/LUMO energies, electronegativity, solvation effects) to understand the redox behavior and stability of this compound and its analogs [4]. |

Insights for Research and Development

The elucidation of this compound's mechanism has direct applications:

- Selectivity in Crops: The primary basis for maize's natural tolerance to this compound is its ability to rapidly metabolize the herbicide, largely via cytochrome P450 monooxygenases, before it can inhibit HPPD [5] [1]. This principle is applied in developing HPPD-inhibitor-tolerant crops like Vyconic soybeans, which are engineered for selective metabolism of the herbicide [6].

- Resistance Management: Weeds have evolved resistance through both increased metabolic detoxification (Non-Target-Site Resistance) and enhanced HPPD gene expression (Target-Site Resistance) [1]. Understanding these mechanisms is critical for developing strategies to combat resistance, such as using herbicide mixtures with multiple sites of action.

References

- 1. Frontiers | Physiological and Molecular Characterization of... [frontiersin.org]

- 2. Mechanisms Underlying the Differential Sensitivity to ... [mdpi.com]

- 3. Biodegradation pathway of this compound [pubmed.ncbi.nlm.nih.gov]

- 4. Electronic structure and molecular properties of nitisinone and... [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a new selective herbicide for use in maize [pubmed.ncbi.nlm.nih.gov]

- 6. Vyconic™ Soybean and Tolerance to this compound [cropscience.bayer.us]

how does mesotrione cause leaf bleaching in plants

The Core Bleaching Mechanism

The following diagram illustrates the sequential metabolic disruption caused by mesotrione.

The sequence of metabolic events leading to this compound-induced leaf bleaching.

The primary action of this compound is the competitive inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [1] [2]. This enzyme is a critical catalyst in the biochemical pathway that breaks down the amino acid tyrosine and synthesizes homogentisate [3]. Homogentisate is the essential precursor for the production of plastoquinone, a vital molecule with two key roles [3] [4]:

- It acts as a cofactor for phytoene desaturase, an enzyme critical for carotenoid biosynthesis.

- It is involved in the electron transfer chain between Photosystem II and Photosystem I during photosynthesis.

By inhibiting HPPD, this compound effectively depletes the plant's plastoquinone pool. This, in turn, halts the synthesis of carotenoids, which are pigments that serve a crucial photoprotective function in plant cells [3] [4]. Without carotenoids to dissipate excess light energy, chlorophyll molecules become highly susceptible to photooxidative destruction by reactive oxygen species. The degradation of chlorophyll manifests visually as the characteristic bleaching of leaf tissue, starting with new growth, and is followed by necrosis and plant death [5] [4].

Resistance Mechanisms in Weeds

Heavy reliance on this compound has led to the evolution of resistance in some weed species. The biochemical basis for this resistance is outlined below.

Primary non-target-site resistance mechanism to this compound. Research has confirmed that resistance is not typically due to changes in the HPPD enzyme itself (target-site resistance) [4] [6]. Instead, the primary mechanism is non-target-site resistance, specifically enhanced metabolic detoxification [4]. Resistant weeds like waterhemp and green foxtail possess elevated levels of detoxifying enzymes that rapidly break down this compound before it can reach and inhibit HPPD [3] [4].

- Cytochrome P450 Monooxygenases (P450s): Research on waterhemp (MCR population) and a highly tolerant green foxtail biotype showed that P450s are a key mechanism. The P450 inhibitor malathion significantly reversed resistance, confirming the enzyme's role [3] [4].

- Glutathione S-transferases (GSTs): A 2025 study on a topramezone-resistant rice mutant suggested that GST enzymes also play a potential role in detoxifying HPPD inhibitors like this compound [6].

Experimental Data & Protocols

To investigate the mechanism of action and resistance, researchers employ a range of established experimental protocols. The quantitative data from these studies provide concrete evidence for the proposed models.

Table 1: Key Quantitative Findings from Research Studies

| Study Subject | Key Parameter | Result | Implication | Source |

|---|---|---|---|---|

| Green Foxtail (HT Biotype) | GR₅₀ (herbicide dose for 50% growth reduction) | 463.2 g ai ha⁻¹ | Required ~1.7x more herbicide than the wild type for the same effect. | [3] |

| Green Foxtail (Wild Biotype) | GR₅₀ | 271.9 g ai ha⁻¹ | Baseline sensitivity to this compound. | [3] |

| Waterhemp (MCR Population) | In Vivo P450 Activity | Higher after this compound treatment | Correlated with faster degradation of the herbicide. | [4] |

| Waterhemp (MCR Population) | Metabolism Half-life (this compound) | Significantly shorter than in sensitive plants | Confirmed enhanced metabolic capacity. | [4] |

Table 2: Common Experimental Methodologies | Method | Protocol Summary | Application | | :--- | :--- | :--- | | Whole-Plant Dose Response | Plants at 3-4 leaf stage are treated with a range of this compound doses. Above-ground biomass is harvested and weighed 21 days after treatment (DAT). | Determine resistance levels (GR₅₀ values) and calculate the Resistance Index (RI). | [3] [6] | | Gene Sequencing (HPPD) | Total RNA is extracted from leaf tissue. The HPPD gene is amplified via RT-PCR using specific primers and sequenced. | Rule out target-site resistance by confirming no mutations in the HPPD gene sequence. | [3] [4] | | Enzyme Inhibitor Studies | Plants are pretreated with a P450 inhibitor (e.g., malathion) or GST inhibitor before this compound application. | Confirm the involvement of specific detoxification enzymes in resistance. Reversal of resistance implicates that enzyme pathway. | [3] [4] [6] | | Metabolism Studies | Excised leaves are treated with radiolabeled this compound. Herbicide degradation and metabolite formation are tracked over time. | Quantify the rate of herbicide detoxification and identify metabolic products. | [4] |

The leaf bleaching caused by this compound is a direct result of the specific inhibition of the HPPD enzyme. An understanding of this precise mode of action, as well as the evolving non-target-site resistance mechanisms, is crucial for developing effective weed management strategies and guiding the development of new HPPD-inhibiting compounds.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Enhancing the Tolerance of a Green Foxtail Biotype to ... [mdpi.com]

- 4. Distinct Detoxification Mechanisms Confer Resistance to this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Vyconic™ Soybean and Tolerance to this compound | Crop Science US [cropscience.bayer.us]

- 6. Characterization of a Topramezone-Resistant Rice Mutant ... [pmc.ncbi.nlm.nih.gov]

mesotrione synthesis pathway and key intermediates

Mesotrione Synthesis Pathways

The conventional synthesis involves a multi-step sequence, while recent patents and research explore streamlined approaches. The table below summarizes the core pathways.

| Pathway Name | Key Feature | Key Intermediates (in order) | Reported Yield | Key Reagents/Conditions |

|---|---|---|---|---|

| Conventional Route [1] [2] [3] | Acylation of 1,3-cyclohexanedione followed by rearrangement | NMST -> NMSBA -> NMSBC -> Enol Ester -> This compound | ~91% (rearrangement step) [3] | SOCl₂ (for acyl chloride), Cyanide catalyst (e.g., acetone cyanohydrin for rearrangement) |

| One-Pot/Streamlined Route [4] | Avoids isolation of acid chloride intermediate | NMST -> NMSBA -> Enol Ester -> This compound | Information missing | RuO₂ catalyst (for NMST oxidation), direct reaction of NMSBA with 1,3-cyclohexanedione |

| Ortho-Nitro Toluene Route [5] | Starts from basic raw materials | Ortho-Nitro Toluene -> 3-nitro-4-methyl benzene sulfonyl chloride -> NMST -> NMSBA -> NMSBC -> This compound | >61% (total yield) [5] | Chlorsulfonic acid, Sodium sulfite, Mono Chloro Acetic Acid, Oxidant (e.g., HNO₃ with V₂O₅ catalyst) |

Key Intermediates in Detail

The synthesis relies on several crucial intermediates. The following workflow diagram illustrates the relationships between these intermediates across the different synthesis pathways.

Relationship of key intermediates in this compound synthesis pathways. The red arrow indicates a streamlined step that bypasses NMSBC isolation. [4] [5]

Quantitative data for these key intermediates is summarized in the table below.

| Intermediate (Abbreviation) | Chemical Structure / Formula | Key Physicochemical Properties | Role in Synthesis |

|---|---|---|---|

| 2-Nitro-4-methylsulfonyl Toluene (NMST) [4] [5] | C₈H₉NO₄S | Information missing | The substrate for oxidation to form the benzoic acid derivative (NMSBA). |

| 2-Nitro-4-methylsulfonyl Benzoic Acid (NMSBA) [4] [1] | C₈H₇NO₆S | Information missing | The carboxylic acid precursor that is activated (often to NMSBC) for acylation. Can be used directly in some routes. [4] |

| 2-Nitro-4-methylsulfonyl Benzoyl Chloride (NMSBC) [1] [2] | C₈H₆ClNO₅S | Information missing | The activated acylating agent that reacts with 1,3-cyclohexanedione to form the enol ester. |

| Enol Ester [4] [3] | C₁₄H₁₃NO₇S | Information missing | The direct precursor that undergoes a base- and catalyst-mediated rearrangement to form the final triketone product. |

Experimental Protocols

Here are detailed methodologies for two critical steps in the synthesis.

Synthesis of 2-nitro-4-methylsulfonyl benzoyl chloride (NMSBC) from NMSBA [1]

- Objective: To prepare the key acyl chloride intermediate.

- Reagents: NMSBA, thionyl chloride (SOCl₂), catalyst (e.g., DMF), organic solvent (e.g., dichloromethane, chloroform, toluene).

- Procedure:

- Charge NMSBA and an aprotic organic solvent into a dry reaction flask.

- Add a catalytic amount of DMF (1-5 mol%).

- Slowly add thionyl chloride (1.0-1.2 equivalents) while stirring, maintaining the temperature between 40-70°C.

- Reflux the reaction mixture for 3-5 hours, monitoring by TLC or HPLC for completion.

- After reaction completion, concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent, yielding crude NMSBC as a solid or oil, which can be used directly in the next step without further purification.

Continuous Flow Synthesis of this compound via Enol Ester Rearrangement [3]

- Objective: To achieve safer and more efficient rearrangement of the enol ester to this compound using flow chemistry.

- Reagents: Enol ester, acetone cyanohydrin (cyanide source), base (e.g., tertiary amine), solvent (acetonitrile).

- Apparatus: Continuous flow reactor system with pumps, a mixing tee, a temperature-controlled reactor tube (PFA tubing), and a back-pressure regulator.

- Procedure:

- Prepare two solutions: Solution A: Enol ester in acetonitrile. Solution B: Acetone cyanohydrin and a tertiary amine base (e.g., N,N-Diisopropylethylamine) in acetonitrile.

- Use syringe pumps to introduce both solutions simultaneously into the flow reactor through a mixing tee.

- Maintain the reactor temperature at 50-70°C and a system pressure sufficient to prevent solvent degassing.

- Set the total flow rate to achieve a residence time of approximately 10-20 minutes within the reactor coil.

- Collect the outlet stream and concentrate under reduced pressure.

- The crude product can be isolated by quenching in water and filtration, or further purified by recrystallization. This method achieves a yield of 91.2% with high purity (99.3%). [3]

Research and Development Notes

- Catalyst Innovation: Recent patent WO2022024094A1 describes the use of ruthenium(IV) oxide (RuO₂) as a catalyst for the oxidation of NMST to NMSBA, potentially offering advantages over traditional cobalt or vanadium catalysts. [4]

- Process Intensification: Research is strongly focused on continuous flow chemistry to improve the safety and efficiency of this compound synthesis. Flow systems offer superior heat transfer, which is crucial for controlling the exothermic condensation and rearrangement steps, and minimize exposure to highly toxic cyanide catalysts. [3]

References

- 1. CN108440352B - Preparation method of this compound [patents.google.com]

- 2. This compound [en.wikipedia.org]

- 3. Development of a continuous flow process for the synthesis of... [link.springer.com]

- 4. WO2022024094A1 - Process for preparation of this compound and its... [patents.google.com]

- 5. CN103772243A - Preparation method of this compound [patents.google.com]

Comprehensive Technical Guide: Environmental Fate and Degradation Pathways of Mesotrione

Introduction and Chemical Overview

Mesotrione (2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione) is a selective triketone herbicide that has been widely used in corn production for over 15 years. As a potent inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase (HPPD), it disrupts carotenoid biosynthesis in target weeds, leading to chlorophyll degradation and plant death. With the extensive adoption of this compound in agricultural systems, particularly in northern China, concerns have grown regarding environmental persistence and the potential for ecosystem impacts from its residues. Understanding the complex degradation pathways and environmental fate of this compound is therefore critical for developing sustainable application strategies and mitigating potential environmental risks.

This technical guide provides a comprehensive examination of this compound's behavior in environmental matrices, with particular emphasis on degradation mechanisms, key influencing factors, and advanced analytical methodologies. The information synthesized herein is intended to support researchers, environmental scientists, and regulatory professionals in assessing the environmental footprint of this widely used herbicide and developing strategies to minimize its ecological impact while maintaining effective weed control.

Fundamental Chemical Properties and Environmental Behavior

This compound is a weak acid (pKa ≈ 3.12) with a molecular weight of 339.3 g/mol. Its chemical structure features both benzoyl and cyclohexanedione moieties, which contribute to its environmental behavior and reactivity. The compound exists primarily in its molecular form in acidic conditions but dissociates to an anionic species as environmental pH increases. This pH-dependent speciation profoundly influences its sorption characteristics and mobility in soil environments.

Vapor Pressure: this compound exhibits low volatility, with reported vapor pressures ranging from 5.7 × 10⁻⁶ Pa to 4.12 × 10⁻⁸ Pa at 298 K, depending on measurement methodology [1]. This low volatility suggests limited potential for atmospheric transport via volatilization, though particle-mediated transport may still occur.

Water Solubility: this compound has high aqueous solubility (>150 mg/L at 20°C), which contributes to its potential for mobility in soil environments and leaching to groundwater systems.

Soil Sorption: The soil adsorption coefficient (Kd) for this compound ranges from 0.13 to 5.0 L/kg across different soil types [2], indicating moderate to high mobility in many agricultural soils, particularly those with neutral to alkaline pH conditions.

Degradation Pathways and Mechanisms

This compound undergoes transformation in the environment through multiple pathways, with the predominant mechanisms varying based on environmental conditions. The interplay between these pathways determines the overall persistence and transformation products of this compound in different ecosystems.

Biotic Degradation

Microbial degradation represents a primary route for this compound dissipation in soil environments. Several bacterial species, particularly from the Bacillus genus, have been identified as capable of utilizing this compound as a carbon and energy source [3]. The microbial degradation pathway involves:

- Initial enzymatic reduction of the nitro group, potentially mediated by nitroreductase enzymes [4]

- Cleavage of the benzoyl ring from the cyclohexanedione moiety

- Progressive hydroxylation of aromatic intermediates

- Ring opening reactions leading to aliphatic carboxylic acids

- Final mineralization to CO₂ and H₂O

The rate of microbial degradation is highly dependent on soil microbiological activity, with degradation half-lives in plant-available water reported to be less than 3 days under optimal conditions [5]. This rapid degradation in the aqueous phase becomes rate-limited by sorption processes as available molecules are depleted from soil pore water.

Abiotic Degradation

Photodegradation represents a significant abiotic degradation pathway for this compound, particularly in surface waters and shallow soil layers. Under simulated solar irradiation:

- This compound undergoes direct photolysis at 365 nm, with the compound sensitizing its own oxidation through singlet oxygen formation [6]

- In natural waters, the presence of dissolved organic matter (≥10 mg/L) significantly enhances this compound photodegradation through photosensitization, while nitrate ions play a negligible role in these solutions [6]

- The photodegradation pathway involves degradation of both the benzoyl and cyclohexanedione moieties, with the primary photoproducts resulting from nitro-group reduction and substituent elimination

Chemical oxidation via advanced oxidation processes has been demonstrated as effective for this compound degradation in water treatment contexts. The Fenton process (H₂O₂/Fe²⁺) at pH 3.5 achieves complete disappearance of this compound and up to 95% removal of total organic carbon [7]. The hydroxyl radical rate constant for this compound is 8.8(±0.2) × 10⁹ M⁻¹ s⁻¹, indicating high reactivity with these oxidative species.

Conceptual Diagram of Major Degradation Pathways

Figure 1: Primary degradation pathways of this compound in environmental matrices showing biotic and abiotic transformation routes to mineralization products

Environmental Factors Affecting Degradation Rate and Persistence

The dissipation rate of this compound in environmental matrices is influenced by a complex interplay of physicochemical and biological factors. Understanding these relationships is crucial for predicting environmental behavior and managing potential residue issues.

Soil Properties and Environmental Conditions

Table 1: Effects of environmental factors on this compound degradation based on controlled laboratory studies

| Factor | Effect on Degradation Rate | Magnitude of Impact | Experimental Conditions | Reference |

|---|---|---|---|---|

| Temperature | Increases with temperature | DT₅₀ reduced by 40-60% with 10°C increase | 15-35°C in typical northern China soils | [3] |

| Soil Moisture | Increases with moisture content | Optimal at 60-80% water holding capacity | Laboratory incubations with controlled moisture | [3] |

| Soil pH | Increases with higher pH | 3x faster at pH 7.5 vs pH 4.5 | 15 soils with pH range 4.4-7.5 | [2] |

| Organic Matter | Decreases with higher organic content | Inverse correlation with Kd and degradation rate | Soils with 0.6-3.35% OC | [3] [2] |

| Initial Concentration | Decreases with higher concentration | Inverse relationship with dissipation rate | 0.1-5.0 mg/kg in soil | [3] [8] |

| Biogas Slurry | Increases with amendment | Enhanced microbial activity | Field-relevant application rates | [3] |

| Soil Type | Varies with texture and composition | Different rates in three typical soils | Comparison of northern China soils | [3] |

The degradation of this compound follows first-order kinetics in most environmental conditions, with half-lives (DT₅₀) ranging from 3.2 to 32 days depending on specific environmental factors [2] [9]. The interplay between sorption and degradation means that these processes must be considered together in environmental fate assessments, as sorption can limit bioavailability for microbial degradation while simultaneously protecting the compound from chemical hydrolysis.

Adsorption Characteristics Across Soil Types

Table 2: this compound adsorption (Kd) and degradation half-lives in different soil types

| Soil Type | pH Range | Organic Carbon (%) | Kd (L/kg) | DT₅₀ (days) | Reference |

|---|---|---|---|---|---|

| Clay Loam | 4.4-7.5 | 1.2-2.8 | 0.8-3.5 | 5-28 | [2] |

| Sandy Loam | 5.2-6.8 | 0.6-1.8 | 0.1-1.2 | 4-18 | [2] [5] |

| Silt Loam | 5.8-7.2 | 1.5-3.4 | 1.2-5.0 | 7-32 | [2] |

| Alkaline Soil | 7.5-8.2 | 0.8-1.5 | 0.1-0.7 | 3-9 | [9] |

| Acidic Soil | 4.5-5.5 | 1.2-2.2 | 1.5-3.5 | 5-15 | [9] |

The primary driver of this compound adsorption is soil pH, with Kd values decreasing significantly as pH increases [2]. This relationship stems from the compound's weak acid properties, with the anionic form predominating at higher pH values, resulting in reduced sorption to predominantly negatively charged soil colloids. Organic carbon content plays a secondary but still significant role in this compound adsorption, particularly in soils with pH values near the compound's pKa.

Analytical Methodologies and Experimental Protocols

Accurate quantification of this compound and its transformation products in environmental matrices requires sophisticated analytical approaches. Several well-established methods provide reliable detection and quantification across different sample types.

Sample Preparation and Extraction

Soil and Plant Samples: The modified QuEChERS method is widely employed for this compound extraction. This involves:

- Homogenizing 10 g of sample with 10 mL acetonitrile

- Adding salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium hydrogen citrate)

- Vortexing and centrifuging at 4000 rpm for 5 minutes

- Cleanup using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents

- Concentration under nitrogen stream and reconstitution in mobile phase for analysis [9]

Water Samples: Liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE) using C18 cartridges provides effective preconcentration for aqueous samples.

Detection and Quantification Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Column: C18 reverse phase (e.g., 100 mm × 2.1 mm, 1.8 μm)

- Mobile Phase: Acetonitrile/water or methanol/water with 0.1% formic acid

- Ionization: Electrospray ionization in negative mode (ESI-)

- Detection: Multiple reaction monitoring (MRM) with transitions 340.9→228.9 and 340.9→174.9

- Limit of Quantification: 0.001 mg/kg in soil and plant matrices [9]

Amperometric Biosensing:

- Utilizes nitroreductase enzyme immobilized on layered double hydroxide nanoparticles

- Based on competitive enzymatic reduction between ferricyanide and this compound

- Detection range: 5-60 μM with limit of detection of 3 μM [4]

- Provides rapid screening capability but less sensitivity than LC-MS/MS

Experimental Design for Degradation Studies

Laboratory Incubation Approach:

- Prepare soil samples with representative physicochemical properties

- Fortify with this compound at environmentally relevant concentrations (0.1-5.0 mg/kg)

- Maintain under controlled conditions (temperature, moisture, dark)

- Sacrificial sampling at predetermined time points (0, 1, 2, 5, 10, 20, 30 days)

- Extract and analyze samples in triplicate

- Determine kinetics using first-order model: C𝑡 = C₀e⁻ᵏᵗ

Microbial Degradation Studies:

- Soil sterilization controls (autoclaving or gamma-irradiation) to distinguish abiotic vs. biotic degradation

- Enumeration of this compound-degrading microorganisms via most probable number method

- Isolation of pure cultures using minimal media with this compound as sole carbon source

Ecological Impacts and Soil Ecosystem Effects

This compound application can induce measurable changes in soil microbial communities and enzymatic activities, though these effects are typically concentration-dependent and transient in nature.

Effects on Soil Microbial Communities

Short-term exposure (20 days) to this compound at concentrations of 1.0 and 5.0 mg/kg significantly reduces abundance of bacteria, fungi, and actinomycetes [8]. At lower concentrations (0.1 mg/kg), only fungal populations show consistent reduction, suggesting variable sensitivity across microbial groups. Terminal restriction fragment length polymorphism (T-RFLP) analysis reveals that this compound exposure modifies microbial community structure and slightly reduces diversity across all experimental doses [8].

The abundance of ammonia-oxidizing archaea (AOA) and bacteria (AOB), as measured by amoA gene copies, is markedly reduced under short-term this compound exposure at concentrations ≥1.0 mg/kg [8]. This suggests potential impacts on nitrification processes in agricultural soils, though the functional significance and duration of these effects require further investigation under field conditions.

Impacts on Soil Enzyme Activities

- β-Glucosidase: Activity is significantly reduced at this compound concentrations of 5.0 mg/kg, indicating potential disruption to carbon cycling processes [8]

- Dehydrogenase: Initial suppression followed by recovery and stimulation after 21 days, suggesting adaptive microbial response [9]

- Urease and Acid Phosphatase: Relatively stable with no significant differences from controls observed after 20-day exposure [8]

The transient nature of many enzymatic responses suggests that soil microbial communities possess functional resilience to this compound exposure at field application rates, though higher concentrations may induce more persistent changes.

Summary and Research Implications

This compound degradation in the environment occurs through interconnected biotic and abiotic pathways, with microbial metabolism representing the dominant dissipation mechanism in most agricultural soils. The compound's environmental fate is profoundly influenced by soil pH, which affects both sorption behavior and degradation rate, with higher pH generally resulting in faster dissipation. Other critical factors include temperature, moisture, organic matter content, and the presence of adapted microbial communities.

The development of sensitive analytical methods, particularly LC-MS/MS protocols with detection limits below 0.001 mg/kg, has enabled precise tracking of this compound and its transformation products in environmental matrices. These tools reveal that while this compound can persist for several weeks in certain soil conditions, it typically shows moderate persistence with half-lives generally less than one month in agricultural environments.

Current research gaps that merit further investigation include:

- Long-term field studies on this compound accumulation with repeated applications

- Interactive effects when used in combination with other herbicides

- Metabolite identification and toxicity assessment of major transformation products

- Impacts on soil ecosystem services beyond microbial community structure

- Development of bioremediation strategies using microbial consortia for contaminated sites

References

- 1. Determination of the atmospheric volatility of pesticides using ... [acp.copernicus.org]

- 2. Adsorption and degradation of the weak acid this compound in soil and... [pubmed.ncbi.nlm.nih.gov]

- 3. of Degradation Affected by this compound Conditions Environmental [link.springer.com]

- 4. Amperometric detection of the herbicide this compound based ... [sciencedirect.com]

- 5. Role of soil sorption and microbial degradation on ... [pubmed.ncbi.nlm.nih.gov]

- 6. Simulated solar light irradiation of this compound in natural ... [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic and mechanistic investigations of this compound ... [sciencedirect.com]

- 8. Effects of the herbicide this compound on soil enzyme activity ... [sciencedirect.com]

- 9. Behaviour of this compound in maize and soil system and its ... [pubmed.ncbi.nlm.nih.gov]

Analytical Method for Mesotrione Residue Analysis

1. Principle This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the selective and sensitive determination of mesotrione and its metabolites, MNBA (4-methylsulfonyl-2-nitrobenzoic acid) and AMBA (2-amino-4-methylsulfonylbenzoic acid) [1] [2]. Samples are extracted using efficient techniques like QuEChERS or solid-phase extraction (SPE), purified to remove matrix interferences, and analyzed via UHPLC-MS/MS in multiple reaction monitoring (MRM) mode for accurate quantification at trace levels [1] [3] [4].

2. Scope and Applications The protocol is validated for the analysis of This compound, MNBA, and AMBA in a variety of matrices:

- Crops: Rice, maize, brown rice, rice hulls [1] [3] [4]

- Environmental samples: Soil, field water [1] [4] [2]

- Plant materials: Rice plants, straw [1] [3]

3. Instruments and Reagents

- UHPLC system with a quaternary pump, autosampler, and column oven.

- Triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

- Chromatography column: C18 column (e.g., Acquity HSS T3, 2.1×150 mm, 5 μm) [1] [2].

- Standards: this compound (purity ≥98.2%), MNBA (≥94%), AMBA (≥98%) [1].

- Solvents: HPLC-grade acetonitrile, methanol, formic acid, ammonium hydroxide.

- SPE columns: C18 or Cleanert PAX for cleanup [4] [2].

Sample Preparation and Extraction

Proper sample preparation is critical for accurate results. The following table summarizes two effective extraction and cleanup methods.

| Method | Procedure Summary | Applicable Matrices | Key Advantages |

|---|

| Modified QuEChERS [1] | 1. Extract with acetonitrile. 2. Partition using MgSO₄ & NaCl. 3. Clean up via dispersive-SPE (d-SPE) with PSA. | Rice plants, grains, soil, water, hulls | Quick, easy, effective, reduces solvent use, high throughput [5] | | Solid-Phase Extraction (SPE) [4] [2] | 1. Extract with ethyl acetate or 0.1% ammonia/acetonitrile. 2. Load onto SPE column (C18 or PAX). 3. Elute with methanol or acidified methanol. | Soil, water, rice plants, brown rice | Excellent cleanup for complex matrices, reduces ion suppression in MS [4] |

UHPLC-MS/MS Analysis Conditions

Chromatographic Conditions

- Mobile Phase A: 0.1% (v/v) Formic acid in water [4] [2]

- Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile [4] [2] or methanol [1]

- Gradient Program:

- 0-2 min: 10% B

- 2-8 min: Ramp to 90% B

- 8-10 min: Hold at 90% B

- 10-12 min: Re-equilibrate to 10% B

- Flow Rate: 0.3 - 0.4 mL/min [1] [4]

- Injection Volume: 2 - 5 µL [1] [4]

- Column Temperature: 35 - 40 °C [1] [4]

Mass Spectrometric Conditions

- Ionization Mode: Electrospray Ionization (ESI), negative mode [1] [2]

- Source Parameters:

- Capillary Voltage: 2.5 - 3.0 kV

- Desolvation Temperature: 350 - 500 °C

- Desolvation Gas Flow: 600 - 800 L/hr

- MRM Transitions:

The following diagram illustrates the complete analytical workflow from sample collection to final residue determination:

Figure 1. Overall workflow for this compound residue analysis.

Method Validation and Performance

Method validation confirms that the procedure is reliable and fit for its purpose. Key performance parameters are summarized below.

| Validation Parameter | Results for this compound | Results for Metabolites (MNBA, AMBA) |

|---|---|---|

| Linearity Range | 0.001 - 2.0 mg/L [4] | Up to 0.05 mg/L [1] |

| Limit of Detection (LOD) | 0.1 μg/kg (Soil) [2], 0.005 ng [4] | 0.2 - 0.3 μg/kg (Soil) [2] |

| Limit of Quantification (LOQ) | 0.01 mg/kg (Rice) [3] [4], 0.3 μg/kg (Soil) [2] | 0.6 - 1.0 μg/kg (Soil) [2] |

| Average Recovery | 75% - 103% (across matrices) [4] | 69% - 108% (across matrices) [1] |

| Precision (RSD) | < 8.2% [4] | < 12.9% [2] |

Application Notes

- Green Chemistry Alignment: The modified QuEChERS method aligns with Green Sample Preparation (GSP) principles by minimizing solvent use, reducing waste, and enabling high throughput through automation and miniaturization [5].

- Metabolite Inclusion: Always include MNBA and AMBA in the analysis. AMBA is more persistent and toxic than the parent compound and may be present in higher concentrations in soil [1] [2].

- Matrix Effects: Use matrix-matched calibration standards (prepared in blank sample extract) to compensate for signal suppression or enhancement, ensuring accurate quantification [6].

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Low Recovery | Incomplete extraction or degradation | Check extraction solvent pH; use 0.1% ammonia for better metabolite recovery [2]. |

| Poor Chromatographic Peaks | Column contamination or mobile phase issue | Flush column; prepare fresh mobile phase with high-purity solvents and additives. |

| High Background Noise | Inadequate sample cleanup | Optimize SPE cleanup protocol; increase washing steps [4]. |

| Signal Suppression | Strong matrix effects | Dilute the sample extract; use a more selective cleanup sorbent (e.g., PSA) [6]. |

This detailed protocol provides a robust framework for accurate this compound residue analysis. For comprehensive laboratory work, always include a full validation study and run quality control samples with each batch.

References

- 1. Determination and dissipation of this compound and its ... [sciencedirect.com]

- 2. 超高效液相色谱-串联质谱法测定土壤中硝磺草酮及其代谢物 ... [nyxxb.alljournal.cn]

- 3. Residue determination and dietary risk assessment of ... [frontiersin.org]

- 4. 高效液相色谱-串联质谱法检测稻田中硝磺草酮和2甲4氯钠残留 [html.rhhz.net]

- 5. HPLC 2025 Preview: The Road To Sustainable Analytical ... [chromatographyonline.com]

- 6. Method validation and measurement uncertainty estimation of ... [journals.plos.org]

Comprehensive Application Notes and Protocols: Extraction and Analysis of Mesotrione and Metabolites in Environmental Samples

Introduction to Mesotrione Analysis

This compound (CAS 104206-82-8) is a selective triketone herbicide widely used in corn cultivation for controlling broadleaf weeds and grasses through inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). [1] The environmental monitoring of this compound requires robust analytical methods capable of detecting not only the parent compound but also its primary metabolites, 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl-benzoic acid (AMBA). [2] [3] These metabolites exhibit different environmental behaviors and toxicological profiles, with AMBA demonstrating higher toxicity than the parent compound in some assessments. [4]

The analysis of this compound in environmental matrices presents several challenges, including the complexity of soil and water samples, the need for low detection limits to meet regulatory requirements, and the variability of degradation pathways across different environmental conditions. [5] [4] This document provides comprehensive application notes and detailed protocols for the extraction, cleanup, and analysis of this compound and its metabolites from soil and water samples, incorporating both established and novel methodological approaches validated across multiple studies.

Analytical Principles

Chemical Properties and Environmental Behavior

This compound (2-(4-methylsulfonyl-2-nitrobenzoyl)-1,3-cyclohexanedione) is a weak acid with pKa values that influence its environmental fate and extraction efficiency. The compound exists in molecular form at low pH and transitions to an anionic form at neutral or alkaline pH, with the anionic form demonstrating greater resistance to hydrolysis and photolysis processes. [4] The soil sorption behavior of this compound is time-dependent, requiring approximately 14 days to reach equilibrium, with sorption partition coefficients ranging from 0.26 to 3.53 L kg⁻¹ depending on soil organic carbon content and pH. [5]

The dissipation of this compound in environmental matrices occurs through multiple pathways. In the plant-available water phase, degradation is rapid with half-degradation time (DT₅₀) <3 days, primarily attributed to microbial metabolism. However, in the total soil-water system, the dissipation half-life can extend to <26 days due to rate-limited sorption processes. [5] Understanding these interrelated processes is essential for developing effective extraction strategies that account for the dynamic distribution of this compound and its metabolites between soil particles and aqueous phases.

Analytical Challenges

The analysis of this compound in environmental samples presents several specific challenges that must be addressed methodologically:

- Metabolite transformation: MNBA requires conversion to AMBA for fluorescence detection in some methods, adding complexity to the analytical workflow. [2]

- Matrix effects: Soil with high organic carbon content and varying pH levels can significantly impact extraction efficiency and require matrix-specific optimization. [4]

- Low detection requirements: Regulatory standards necessitate low limits of quantification (0.01 mg/kg for crops, 0.005 mg/kg for soil, and 0.10 μg/L for water), demanding highly sensitive detection systems. [2]

- Differential stability: Metabolites may exhibit higher environmental stability than the parent compound, requiring simultaneous extraction and detection approaches. [4]

Sample Preparation Protocols

Water Sample Extraction

Water samples represent one of the primary matrices for monitoring this compound environmental dispersion due to the potential for herbicide transport to surface and groundwater. The following protocol is adapted from established methods with demonstrated efficacy across groundwater, drinking water, seawater, and river water. [2] [6]

3.1.1 Materials and Reagents

- Water samples: Collect in amber glass containers, preserve at 4°C, and process within 48 hours of collection

- Extraction solvents: HPLC-grade acetonitrile, acidified water (pH 2.5-3.0 with phosphoric acid)

- SPE cartridges: Bond Elut ENV (500 mg, 6 mL) or Oasis HLB (500 mg, 6 mL)

- Reference standards: this compound, MNBA, and AMBA (purity ≥99.8%)

3.1.2 Step-by-Step Protocol

Sample pretreatment:

- Filter water samples through 0.45-μm glass fiber filters to remove particulate matter

- Acidify 100 mL of sample to pH 2.5-3.0 using phosphoric acid

Solid-phase extraction:

- Condition SPE cartridge with 5 mL acetonitrile followed by 5 mL acidified water (pH 2.5)

- Load sample at flow rate of 5-10 mL/min

- Dry cartridge under vacuum for 20 minutes

- Elute analytes with 5 mL acetonitrile into collection vial

Extract concentration:

- Evaporate eluate to near dryness under gentle nitrogen stream at 40°C

- Reconstitute in 1 mL mobile phase initial conditions

- Transfer to autosampler vial for analysis

Table 1: Water Sample Preparation Parameters

| Parameter | Specification | Notes |

|---|---|---|

| Sample volume | 100 mL | Adjust based on expected concentration |

| Filtration | 0.45-μm glass fiber | Pre-wash filters to avoid contamination |

| SPE sorbent | Bond Elut ENV or Oasis HLB | Alternative: C18 for cleaner samples |

| Elution volume | 5 mL acetonitrile | Fractionated collection possible for metabolite separation |

| Concentration factor | 100:1 | Can be adjusted based on detection limits |

Soil Sample Extraction

Soil extraction requires consideration of the strong sorption of this compound to soil organic matter and the need to simultaneously extract both parent compound and metabolites. The following protocol has been validated for soils with varying physicochemical properties. [2] [4]

3.2.1 Materials and Reagents

- Soil samples: Air-dry, homogenize, and sieve through 0.2-mm mesh prior to extraction

- Extraction solvents: Acetonitrile/water mixture (80:20 v/v), ammonium hydroxide solution (0.1 M)

- Centrifuge tubes: 50-mL polypropylene with screw caps

- Cleanup materials: Reverse-phase HPLC system with fraction collector for advanced cleanup

3.2.2 Step-by-Step Protocol

Sample preparation:

- Weigh 10 g of prepared soil into 50-mL centrifuge tube

- Add 20 mL acetonitrile/water (80:20) mixture

- Shake vigorously for 1 minute

- Sonicate for 15 minutes at room temperature

- Centrifuge at 4000 × g for 10 minutes

Primary extract processing:

- Transfer supernatant to clean container

- Repeat extraction with fresh solvent and combine supernatants

- Evaporate aliquot to near dryness under nitrogen stream at 40°C

- Acidify with phosphoric acid to pH 2.5-3.0

Advanced cleanup (for complex matrices):

- Implement reverse-phase HPLC cleanup with fraction collection

- Collect this compound and MNBA fractions based on retention times

- Convert this compound to AMBA via oxidation followed by reduction

- Convert MNBA to AMBA via reduction alone

- Analyze using HPLC with fluorescence detection

Table 2: Soil Sample Preparation Parameters

| Parameter | Specification | Notes |

|---|---|---|

| Soil mass | 10 g | Representative subsampling critical |

| Extraction solvent | Acetonitrile/water (80:20) | Alternative: ammonium hydroxide for alkaline extraction |

| Extraction method | Shaking + sonication | Alternative: accelerated solvent extraction possible |

| Extraction cycles | 2 | Third extraction typically shows <5% additional yield |

| Cleanup method | RPHPLC with fraction collection | Required for fluorescence detection |

Chromatographic Analysis

Liquid Chromatography with Fluorescence Detection

The conversion of this compound and MNBA to AMBA enables highly sensitive detection using fluorescence. This approach provides the low detection limits required for environmental monitoring while maintaining excellent selectivity against matrix interferences. [2]

4.1.1 Instrument Parameters

- Chromatographic system: Reverse-phase HPLC with C18 column (e.g., LiChroCART 125-3 Purospher STAR RP-18e, 5 μm)

- Mobile phase: Gradient of acetonitrile and acidified water (0.1% trifluoroacetic acid)

- Gradient program: Initial 20% acetonitrile, increasing to 80% over 15 minutes

- Flow rate: 1.0 mL/min

- Column temperature: 30°C

- Injection volume: 20 μL

- Detection: Fluorescence with excitation at 290 nm and emission at 380 nm

4.1.2 Metabolite Conversion Protocol

For methods requiring conversion to AMBA:

This compound conversion:

- Subject collected fraction to oxidation followed by reduction

- Use standardized reaction conditions (time, temperature, reagents)

MNBA conversion:

- Subject collected fraction to reduction alone

- Confirm complete conversion with reference standards

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry

UPLC-MS/MS provides direct detection of this compound and metabolites without requiring chemical conversion, streamlining the analytical workflow while maintaining excellent sensitivity. [3]

4.2.1 Instrument Parameters

- System: UPLC coupled with tandem quadrupole mass spectrometer (e.g., Xevo TQ-S)

- Column: Acquity UPLC BEH C18 (1.7 μm, 2.1 × 100 mm)

- Mobile phase: Gradient of acetonitrile and water (both with 0.1% formic acid)

- Gradient: 5-95% acetonitrile over 8 minutes

- Flow rate: 0.4 mL/min

- Column temperature: 40°C

- Injection volume: 5 μL

4.2.2 Mass Spectrometry Conditions

- Ionization mode: Electrospray ionization (ESI) in negative mode

- Source temperature: 150°C

- Desolvation temperature: 500°C

- Desolvation gas flow: 1000 L/hr

- Multiple reaction monitoring (MRM) transitions:

- This compound: 340.9 → 227.0 (quantifier), 340.9 → 209.0 (qualifier)

- MNBA: 244.0 → 183.9 (quantifier), 244.0 → 136.0 (qualifier)

- AMBA: 214.0 → 196.0 (quantifier), 214.0 → 152.0 (qualifier)

The following workflow diagram illustrates the complete analytical procedure for this compound extraction and analysis from environmental samples:

Diagram 1: Comprehensive Workflow for this compound Analysis in Environmental Samples

Quality Assurance and Method Validation

Performance Characteristics

Comprehensive method validation is essential to ensure reliable quantification of this compound and its metabolites across different environmental matrices. The following table summarizes typical performance characteristics for established methods:

Table 3: Method Validation Parameters for this compound Analysis

| Parameter | Water Samples | Soil Samples | Notes |

|---|---|---|---|

| Linearity range | 0.1-100 μg/L | 0.005-1.0 mg/kg | R² > 0.995 typically achieved |

| Recovery (%) | 78-97% [6] | 79-96% [2] | Varies by metabolite and matrix |

| Precision (RSD%) | Intra-day: 2.0-14.4% [3] | Intra-day: 2.0-14.4% [3] | Improves with internal standardization |

| LOQ | 0.10 μg/L [2] | 0.005 mg/kg [2] | Method dependent |

| LOD | 0.04-0.61 μg/L [6] | 0.02-0.88 μg/g [6] | Matrix dependent |

Quality Control Procedures

- Internal standards: Use stable isotope-labeled analogs when available for MS methods

- Matrix-matched calibration: Prepare standards in extracted blank matrix to compensate for suppression/enhancement effects

- Procedural blanks: Analyze with each batch to monitor contamination

- Spiked controls: Include with each batch at low, medium, and high concentrations

- Duplicate analysis: Perform every 10 samples to monitor precision

Environmental Fate and Analytical Implications

Understanding the environmental fate of this compound provides critical context for analytical method development and sampling strategies. This compound degradation occurs through multiple pathways, with photodegradation representing the primary route in soils and sediments. [4] The microbial degradation of this compound in the plant-available water phase is rapid, with half-lives under 3 days, while the overall dissipation in soil-water systems is slower (half-lives up to 26 days) due to rate-limited sorption processes. [5]

The stability of degradation products presents particular analytical challenges, as metabolites may persist longer than the parent compound. Research has demonstrated that triketone degradation products frequently exhibit higher environmental stability compared to parent herbicides, necessitating monitoring programs that include these transformation products. [4] The following diagram illustrates the major degradation pathways and their analytical implications:

Diagram 2: Major Degradation Pathways of this compound and Analytical Implications

The soil properties significantly influence this compound persistence and extraction efficiency. In alkaline soils, this compound and its metabolites demonstrate higher stability compared to acidic conditions. [4] The organic carbon content also affects sorption behavior, though its influence appears less definitive than pH in some studies. These factors must be considered when designing extraction protocols, as recovery rates may vary substantially across different soil types.

Troubleshooting and Method Optimization

Common Analytical Issues

- Poor recovery from high-organic matter soils: Increase extraction solvent volume, incorporate longer shaking times, or use accelerated solvent extraction

- Matrix effects in LC-MS: Implement more selective cleanup, use matrix-matched calibration, or apply isotope dilution

- Incomplete metabolite conversion: Verify reaction conditions (time, temperature, reagent purity) for oxidation/reduction steps

- Chromatographic peak tailing: Adjust mobile phase pH, use alternative ion-pairing reagents, or replace guard column

Method Adaptation Guidelines

When adapting these methods to new laboratory environments or sample types:

- Perform initial calibration with reference standards to establish retention times and response factors

- Conduct recovery studies with spiked blank matrices at multiple concentrations

- Verify detection limits with serial dilutions of standards in matrix extracts

- Cross-validate with established methods if available

- Participate in proficiency testing programs when possible

Conclusion

The accurate monitoring of this compound and its metabolites in environmental samples requires carefully optimized extraction protocols and highly sensitive analytical techniques. The methods presented here provide comprehensive approaches for quantifying these compounds at environmentally relevant concentrations in diverse soil and water matrices. As regulatory scrutiny of pesticide residues intensifies and our understanding of metabolite toxicity evolves, these robust analytical protocols will support ongoing environmental monitoring efforts and contribute to sustainable herbicide management practices.

Future method development will likely focus on high-throughput approaches, reduced solvent consumption, and expanded metabolite coverage to address the complete degradation pathway of this compound in the environment.

References

- 1. This compound Herbicide Overview and Environmental Impact ... [cnagrochem.com]

- 2. Determination of this compound residues and metabolites in crops, soil ... [pubmed.ncbi.nlm.nih.gov]

- 3. Determination and dissipation of this compound and its ... [sciencedirect.com]

- 4. Degradation study of this compound and other triketone ... [link.springer.com]

- 5. Role of soil sorption and microbial degradation on ... [pubmed.ncbi.nlm.nih.gov]

- 6. New procedures for simultaneous determination of this compound and... [link.springer.com]

analytical method for mesotrione S-metolachlor benoxacor mixture

Developed HPLC Analytical Method

The table below outlines the key parameters for a reverse-phase HPLC method capable of separating and quantifying mesotrione, S-metolachlor, and benoxacor in a single injection [1].

| Parameter | Specification |

|---|---|

| Analytical Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Shimadzu BDS C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water = 80:20 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 230 nm |

| Injection Volume | Not Specified |

| Retention Times | This compound: ~3.8 min; S-Metolachlor: ~5.0 min; Benoxacor: ~6.4 min |

| Sample Solvent | Acetonitrile |

Method Validation Protocol

To ensure the method is reliable for its intended use, it must be validated. The following protocol is based on ICH guidelines and the parameters reported for this method [1] [2].

| Validation Parameter | Experimental Protocol & Acceptance Criteria |

|---|

| Specificity | Procedure: Inject individual standard solutions and the mixed sample. Analyze a blank (solvent) and a placebo if available. Acceptance Criteria: No interference at the retention times of the three analytes. Baseline resolution between peaks [1] [2]. | | Linearity | Procedure: Prepare and analyze standard solutions at a minimum of 5 concentration levels across the range (e.g., 0.1-90 mg/L). Plot peak area vs. concentration. Acceptance Criteria: Correlation coefficient (R²) ≥ 0.99 [1] [2]. | | Accuracy (Recovery) | Procedure: Perform a spike recovery study. Add known amounts of standards to the matrix (e.g., placebo or pre-analyzed sample) at multiple levels (e.g., 80%, 100%, 120% of target). Acceptance Criteria: Average recovery between 98-102% or as per predefined limits (e.g., over 99% as reported) [1] [2]. | | Precision | Procedure: • Repeatability: Inject multiple preparations (n=6) of a single homogeneous sample by one analyst in one day. • Intermediate Precision: Repeat the test on a different day, with a different analyst and/or different instrument. Acceptance Criteria: Relative Standard Deviation (%RSD) of peak areas or retention times ≤ 1.0-2.0% [1] [2]. |

The experimental workflow for the entire process, from sample preparation to data analysis, can be visualized as follows:

Regulatory and Lifecycle Considerations

For methods used in regulatory submissions, adherence to established guidelines is critical.

- Regulatory Guidelines: The International Council for Harmonisation (ICH) guideline Q2(R1) is the primary standard for method validation, defining core parameters like specificity, accuracy, and precision [2]. Note that a revised guideline (ICH Q2(R2)) is under finalization, which will integrate more lifecycle and risk-based approaches [2].

- Method Transfer: If this method is moved to another laboratory (e.g., to a manufacturing site or a partner lab), a formal Analytical Method Transfer (AMT) is required [3]. This is a documented process to verify that the receiving lab can execute the method and generate results equivalent to those from the originating lab [3]. The typical approaches for transfer include comparative testing, co-validation, or re-validation [3].

Potential Challenges and Best Practices

- Complex Matrices: The presence of formulation fillers and other matrix components can challenge separation. Specificity testing is crucial to demonstrate no interference [1] [2].

- Instrument/Reagent Variability: Differences in HPLC systems, columns (even from the same manufacturer but different batches), or reagent purity can affect retention times and resolution [3]. It is a best practice to standardize materials and conduct a pilot test before full validation or transfer [3].

References

mesotrione application rate for broadleaf weed control

Mesotrione: Chemical Profile and Mechanism of Action

Chemical Name: 2-[4-(Methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione [1] Herbicide Group: WSSA Group 27, HRAC Group F2 [2]. It is a triketone herbicide inspired by the natural compound leptospermone [1]. Primary Mechanism: this compound is a systemic herbicide that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [1] [2]. This disruption prevents the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid production. The subsequent degradation of chlorophyll leads to bleaching of plant tissues and eventual plant death [1].

The following diagram illustrates this mechanism of action and the resulting plant response.

Application Rates and Use Specifications

Application rates for this compound vary significantly depending on the target crop, weed spectrum, and application timing. The following tables summarize standard use rates.

Table 1: this compound Use in Turfgrass Systems [3] This table provides guidelines for using this compound on established, labeled turfgrass species. Rates are fluid ounces per acre (fl. oz./A) in at least 30 gallons of water.

| Turfgrass Species | Post-Emergence Rate (fl. oz./A) | Pre-Emergence Rate (fl. oz./A) | New Lawns (fl. oz./A) |

|---|---|---|---|

| Kentucky Bluegrass | 5 - 8 | 4 - 8 | 5 - 8 |

| Tall Fescue | 5 - 8 | 4 - 8 | 5 - 8 |

| Perennial Ryegrass | 5 - 8 | 4 - 5 | 5 - 8 |

| Fine Fescue | 5 | 4 - 5 | 5 |

| Centipedegrass | 5 - 8 | 4 - 8 | 5 - 8 |

| St. Augustinegrass | 4 | 4 | 4 |

| Buffalograss | 5 - 8 | 4 - 8 | 5 - 8 |

Key Turf Protocol:

- Mixing: For large applications, mix the required amount of this compound in 30 gallons of water per acre. For spot treatments, 1 fl. oz. in 1 gallon of water can cover approximately 1,000 sq. ft. [3].

- Surfactant: The addition of a non-ionic surfactant (NIS) is recommended to improve herbicide spread, adhesion, and penetration [3].

- Post-Emergence Timing: Apply when weeds are actively growing. A repeat application 2-3 weeks after the initial treatment is recommended for optimal control [3].

- Pre-Emergence Timing: Apply when soil temperatures consistently reach 55°F in spring or drop to 70°F in fall [3].

- Safety Note: this compound can cause temporary whitening or bleaching of turfgrass, which typically recovers [3].

Table 2: this compound in Field and Sweet Corn Rates for corn are often presented as active ingredient per hectare (g ae ha⁻¹) or as part of a formulated product.

| Context / Product | Formulation / Mix | Typical Application Rate | Notes |

|---|---|---|---|